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Compound of Interest

Compound Name: Dimabefylline

Cat. No.: B154724

Disclaimer: Information regarding the specific discovery, history, and detailed experimental data
for Dimabefylline is not extensively available in the public domain. This guide provides a
comprehensive overview based on its classification as an N-methylated xanthine derivative and
includes generalized information and representative protocols and diagrams typical for this
class of compounds.

Introduction to Dimabefylline

Dimabefylline is classified as an experimental N-methylated xanthine derivative. Its chemical
identity is established with the Chemical Abstracts Service (CAS) number 1703-48-6, a
molecular formula of C16H19NsO2, and the IUPAC name 7-[(4-
dimethylaminophenyl)methyl]-1,3-dimethyl-purine-2,6-dione. The "-fylline" suffix in its name is a
standard nomenclature for xanthine derivatives. While specific details of its discovery and
development history remain elusive, its structural class suggests potential pharmacological
activities as a phosphodiesterase (PDE) inhibitor and/or an adenosine receptor antagonist,
common mechanisms of action for xanthine derivatives.

Table 1: Chemical and Physical Properties of Dimabefylline
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Property Value

Molecular Formula Ci16H19N502

7-[(4-dimethylaminophenyl)methyl]-1,3-dimethyl-

IUPAC Name ) ]
purine-2,6-dione
CAS Number 1703-48-6
Monoisotopic Mass 313.1539 g/mol
CN(C)clccec(cecl)Cnlce2ne(C)nc(C)ec2c(=0)n(C)c
SMILES © (ccl) (C)nc(C)c2c(=0)n(C)

1=0

Hypothetical Discovery and Historical Context

While the specific origins of Dimabefylline are not documented in readily accessible literature,
the history of xanthine derivatives provides a likely context for its synthesis and investigation.
The study of xanthines, such as caffeine and theophylline, dates back to the 19th century. The
recognition of their stimulant and bronchodilator properties led to extensive research into
synthetic derivatives with improved potency, selectivity, and pharmacokinetic profiles.

The development of phosphodiesterase inhibitors and adenosine receptor antagonists as
therapeutic agents has been a significant area of pharmaceutical research. It is plausible that
Dimabefylline was synthesized as part of a broader investigation into novel N-methylated
xanthines with potential applications in respiratory diseases, inflammatory conditions, or
neurological disorders, which are common targets for this class of compounds.

Potential Pharmacological Profile

Based on its structural similarity to other xanthine derivatives, Dimabefylline is likely to exhibit
one or both of the following mechanisms of action:

e Phosphodiesterase (PDE) Inhibition: Xanthines are known to non-selectively inhibit PDEs,
enzymes that degrade cyclic adenosine monophosphate (cCAMP) and cyclic guanosine
monophosphate (cGMP). Inhibition of PDEs leads to increased intracellular levels of these
second messengers, resulting in various physiological effects, including smooth muscle
relaxation (bronchodilation), reduced inflammation, and cardiac stimulation.
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» Adenosine Receptor Antagonism: Xanthines can also act as antagonists at adenosine
receptors (A1, A2A, A2B, and As). Adenosine is a ubiquitous signaling molecule involved in
regulating a wide range of physiological processes, including neurotransmission, cardiac
function, and inflammation. Antagonism of these receptors can lead to increased
wakefulness, bronchodilation, and modulation of inflammatory responses.

Experimental Protocols (Representative for
Xanthine Derivatives)

The following are generalized experimental protocols that would typically be used to
characterize a novel xanthine derivative like Dimabefylline.

Synthesis of N-methylated Xanthine Derivatives

Objective: To synthesize a 7-substituted-1,3-dimethylxanthine derivative.

Materials:

Theophylline (1,3-dimethylxanthine)

e Substituted benzyl halide (e.g., 4-(dimethylamino)benzyl chloride)

o Potassium carbonate (K2COs)

e Dimethylformamide (DMF)

o Ethyl acetate

e Hexane

Procedure:

e To a solution of theophylline in DMF, add potassium carbonate.

e Stir the mixture at room temperature for 30 minutes.

¢ Add the substituted benzyl halide to the reaction mixture.
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» Heat the reaction mixture at 80-90°C for 4-6 hours, monitoring the reaction progress by thin-
layer chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and pour it into ice-cold
water.

» Extract the product with ethyl acetate.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography using a hexane-ethyl acetate gradient to
yield the desired N-methylated xanthine derivative.

Theophylline

(80-%%§g“11r]6h) Eétﬁimgtgt';h Column Chromatography Dimabefylline

(Substituted Benzyl Halide

K2COs in DMF

Click to download full resolution via product page

General synthesis workflow for a 7-substituted xanthine derivative.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory activity of Dimabefylline against various PDE
isoenzymes.

Materials:

e Recombinant human PDE isoenzymes (PDE1-PDE11)
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e CAMP or cGMP as substrate

e Snake venom nucleotidase

 Inorganic phosphate detection reagent (e.g., Malachite Green)

e Test compound (Dimabefylline)

e 96-well microplates

Procedure:

Prepare serial dilutions of Dimabefylline.

e In a 96-well plate, add the PDE enzyme, the test compound, and the substrate (CAMP or
cGMP).

 Incubate the plate at 30°C for a specified time.

o Stop the reaction and add snake venom nucleotidase to convert the resulting AMP/GMP to
adenosine/guanosine and inorganic phosphate.

e Add the inorganic phosphate detection reagent.

e Measure the absorbance at a specific wavelength to quantify the amount of inorganic
phosphate produced.

o Calculate the percentage of inhibition and determine the ICso value for each PDE isoenzyme.

Adenosine Receptor Binding Assay

Objective: To assess the binding affinity of Dimabefylline for different adenosine receptor
subtypes.

Materials:

o Cell membranes expressing human adenosine receptor subtypes (A1, A2A, A2B, As)
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» Radioligand specific for each receptor subtype (e.g., [FBH]IDPCPX for A1, [3H]ZM241385 for
A2A)

e Test compound (Dimabefylline)

¢ Scintillation cocktail and counter

Procedure:

Prepare serial dilutions of Dimabefylline.
 In areaction tube, incubate the cell membranes, the radioligand, and the test compound.

 After incubation, rapidly filter the mixture through a glass fiber filter to separate bound from
free radioligand.

e Wash the filters to remove non-specifically bound radioligand.
o Place the filters in scintillation vials with scintillation cocktail.
o Measure the radioactivity using a scintillation counter.

o Calculate the displacement of the radioligand by the test compound and determine the Ki
(inhibition constant) for each receptor subtype.

Potential Signaling Pathways

The potential signaling pathways affected by Dimabefylline, based on its classification as a
xanthine derivative, are illustrated below.
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Potential signaling pathways of Dimabefylline.

Quantitative Data (Representative for Xanthine
Derivatives)
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The following table presents hypothetical quantitative data that would be relevant for a
compound like Dimabefylline. Note: This data is for illustrative purposes only and is not actual
data for Dimabefylline.

Table 2: Hypothetical Pharmacological and Pharmacokinetic Data

Parameter Value
PDE4 Inhibition (ICso) 5 pM
PDES5 Inhibition (ICso) 15 uM
Adenosine A2A Receptor Binding (Ki) 2 uM
Oral Bioavailability (in rats) 45%
Plasma Half-life (in rats) 3.5 hours
Protein Binding 60%
Conclusion

Dimabefylline is an experimental N-methylated xanthine derivative with a defined chemical
structure. While specific details regarding its discovery, history, and pharmacological profile are
not publicly available, its classification allows for informed speculation about its potential
mechanisms of action, which likely involve phosphodiesterase inhibition and/or adenosine
receptor antagonism. The experimental protocols and signaling pathway diagrams provided in
this guide are representative of the research and development process for this class of
compounds. Further research and publication would be necessary to fully elucidate the specific
properties and therapeutic potential of Dimabefylline.

 To cite this document: BenchChem. [Dimabefylline: An In-Depth Technical Guide on a Novel

Xanthine Derivative]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b154724#dimabefylline-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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